molecular formula C14H25NO3 B2569126 Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate CAS No. 2138143-48-1

Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate

Cat. No.: B2569126
CAS No.: 2138143-48-1
M. Wt: 255.358
InChI Key: ZJWDNFVGTBOUOW-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate: is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is commonly used in organic synthesis and serves as a versatile small molecule scaffold . The compound is characterized by its tert-butyl carbamate group, which is often used for protecting amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylcyclohexyl)-2-oxoethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate is unique due to its specific structure, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amines are crucial .

Properties

IUPAC Name

tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDNFVGTBOUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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